3-Butyn-1-OL
Overview
Description
3-Butyn-1-OL, also known as 3-Butyne-1-OL, is an organic compound with the molecular formula C4H6O. It is a colorless liquid that is soluble in water and organic solvents. This compound is characterized by the presence of both a hydroxyl group (-OH) and a triple bond (≡C) in its structure, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
3-Butyn-1-ol is primarily used as a biochemical assay reagent . It is a versatile compound that can interact with various targets depending on the specific biochemical assay it is used in.
Mode of Action
The mode of action of this compound is largely dependent on the specific biochemical assay it is used in. One known interaction is its use in the preparation of Markovnikov addition products . In this context, this compound acts as an alkynyl substrate, participating in a palladium-catalyzed coupling reaction .
Biochemical Pathways
This compound is known to be involved in the synthesis of alkynyl substituted furanones through a palladium-catalyzed coupling with β-tetrionic acid bromide . It can also be used as a synthon for the preparation of oxygen-containing heterocycles . These reactions highlight the compound’s role in various biochemical pathways, particularly in the synthesis of complex organic compounds.
Pharmacokinetics
Its physical properties such as boiling point (1289 °C), melting point (-636 °C), and density (0926 g/mL at 25 °C) suggest that it is a volatile compound . This could potentially influence its absorption and distribution within a biological system.
Result of Action
The result of this compound’s action is largely dependent on the specific biochemical assay it is used in. For instance, in the context of palladium-catalyzed coupling reactions, it leads to the formation of alkynyl substituted furanones . In other applications, it can result in the synthesis of oxygen-containing heterocycles .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under nitrogen at 4°C to maintain its stability . It is also classified as a flammable liquid, suggesting that it should be kept away from heat, sparks, open flames, and hot surfaces . Furthermore, it is recommended to use this compound only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
It is known that 3-Butyn-1-ol has been used in the preparation of Markovnikov addition products
Molecular Mechanism
It has been used as an alkynyl substrate in a study of a palladium-catalyzed coupling with β-tetrionic acid bromide leading to alkynyl substituted furanones
Temporal Effects in Laboratory Settings
The enthalpies of combustion and vaporization of this compound have been measured by static bomb combustion calorimetry and correlation gas chromatography techniques
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Butyn-1-OL can be synthesized through various methods. One common approach involves the reaction of propargyl bromide with formaldehyde in the presence of a base, such as sodium hydroxide, to yield this compound. Another method involves the hydration of 3-butyn-1-yne using a mercury(II) catalyst to produce this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydration of 3-butyn-1-yne. This process typically involves the use of a mercury(II) catalyst under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Butyn-1-OL undergoes a variety of chemical reactions, including:
Reduction: The compound can be reduced to 3-butyn-1-amine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-butyn-1-aldehyde, 3-butyn-1-acid.
Reduction: 3-butyn-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Butyn-1-OL has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients, such as fexofenadine.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
3-Buten-1-OL: Similar to 3-Butyn-1-OL but contains a double bond instead of a triple bond.
2-Butyn-1-OL: An isomer of this compound with the hydroxyl group located at the second carbon.
3-Butyn-2-OL: Another isomer with the hydroxyl group at the second carbon and a triple bond at the third carbon.
Uniqueness: this compound is unique due to its specific structure, which combines a hydroxyl group and a triple bond at the terminal position. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
but-3-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-2-3-4-5/h1,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJZCIYGRUNXTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022136 | |
Record name | 3-Butyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 3-Butyn-1-ol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19770 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
927-74-2 | |
Record name | 3-Butyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=927-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Butyn-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-BUTYN-1-OL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Butyn-1-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Butyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | But-3-yn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.966 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BUTYNOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P74L430293 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Butyn-1-ol?
A1: The molecular formula of this compound is C4H6O, and its molecular weight is 70.09 g/mol. []
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, spectroscopic characterization data, including (1)H and (13)C NMR, can be found in the literature. []
Q3: How is this compound utilized in organic synthesis?
A3: this compound is a versatile building block in organic synthesis. For example, it's been used as a starting material for synthesizing 3,4-pentadien-1-ol [], Transtaganolides/Basiliolides [], and the sex pheromone of sweet potato weevil (Cylas formicarius) [].
Q4: Can this compound undergo reactions typical of alkynes?
A4: Yes, this compound undergoes reactions characteristic of alkynes, such as Cadiot-Chodkiewcz coupling reactions. [, ] This reactivity enables its use in constructing more complex molecules.
Q5: Is this compound used in polymer chemistry?
A5: this compound can be utilized to introduce diacetylene side chains into polyamides. These polymers are of interest due to their potential applications in nonlinear optics. [] Additionally, it is employed as a complexing ligand in double metal cyanide catalysts for polyether carbonate polyol synthesis. []
Q6: How does this compound react with epoxyethane?
A6: The reaction of this compound with epoxyethane in liquid ammonia, facilitated by alkynyllithium derivatives, offers a convenient method for synthesizing this compound and its homologues. []
Q7: Does this compound have any catalytic applications?
A7: Research suggests this compound can function as a complexing ligand in double metal cyanide catalysts. These catalysts are employed in the synthesis of polyether carbonate polyols from alkylene oxides and carbon dioxide. []
Q8: Have computational methods been used to study this compound?
A8: Yes, density functional theory (DFT) calculations have been employed to analyze the conformational preferences and (1)H NMR shifts of this compound in benzene. [] These studies help understand the compound's behavior in solution.
Q9: Are there any other interesting research findings related to this compound?
A9: this compound is a volatile organic compound (VOC) associated with Aspergillus metabolism. Its detection in indoor environments is being investigated as a potential indicator of fungal contamination. [] Also, it serves as a precursor for synthesizing triazole-containing nicotinamide adenine dinucleotide analogs, which are of interest in bioelectrochemical systems. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.